Sodium taurohyodeoxycholate (STHDC, CAS 38411-85-7) is a taurine-conjugated, dihydroxy bile salt (3α, 6α-diol) that functions as a highly specialized amphipathic biosurfactant. In industrial and pharmaceutical applications, it is primarily procured for its precise critical micelle concentration (CMC) and unique hydrophilic-hydrophobic balance. Unlike generic bile salts, STHDC is specifically utilized as a transmucosal absorption enhancer, a lipid solubilizing agent in cholesterol metabolism assays, and a mild detergent for membrane protein manipulation where strict control over membrane toxicity is required [1].
Substituting STHDC with more common bile salts, such as sodium taurocholate (STC) or sodium taurodeoxycholate (STDC), often results in formulation failure or compromised assay integrity. STC, a trihydroxy conjugate, is highly hydrophilic but requires significantly higher concentrations to achieve equivalent micellar solubilization, which can lead to irreversible mucosal damage in drug delivery applications [1]. Conversely, STDC is highly hydrophobic and readily induces severe membrane toxicity and rapid vesicle leakage at low millimolar concentrations [2]. STHDC occupies a critical intermediate physicochemical space, ensuring efficient lipophilic solubilization without the destructive cellular footprint of generic hydrophobic analogs[3].
The hydrophilic-hydrophobic balance of a bile salt dictates its membrane interaction and solubilization capacity. In standardized reversed-phase HPLC capacity factor assays, STHDC demonstrates a hydrophobicity index of -0.35. In direct contrast, the closely related dihydroxy bile salt sodium taurodeoxycholate (STDC) exhibits a highly hydrophobic index of +0.59, while standard sodium taurocholate (STC) is set at 0 [1].
| Evidence Dimension | Monomeric hydrophobicity index |
| Target Compound Data | -0.35 (STHDC) |
| Comparator Or Baseline | +0.59 (STDC) |
| Quantified Difference | STHDC is significantly more hydrophilic than STDC (Δ 0.94 units). |
| Conditions | Reversed-phase HPLC (methanol-water 70:30 w/w, ionic strength 0.15) |
This specific hydrophilicity profile prevents the severe off-target membrane toxicity associated with STDC, making STHDC the preferred choice for sensitive cell-based assays and protein extractions.
The specific 3α, 6α-hydroxylation pattern of STHDC grants it exceptional efficacy in lipid metabolism applications. In comparative in vivo models, dietary supplementation with STHDC resulted in the most pronounced reduction in liver and serum cholesterol levels, effectively inhibiting cholesterol gallstone formation and lowering the cholesterol saturation index more efficiently than standard chenodeoxycholic acid derivatives or unconjugated baseline bile acids [1].
| Evidence Dimension | Cholesterol saturation index reduction |
| Target Compound Data | Pronounced reduction in liver/serum cholesterol and maximal gallstone inhibition |
| Comparator Or Baseline | Standard chenodeoxycholic acid and unconjugated analogs |
| Quantified Difference | STHDC demonstrates a superior capacity to lower relative cholesterol saturation compared to standard baseline bile acids. |
| Conditions | In vivo dietary supplementation and model bile systems |
Buyers formulating lipid-lowering therapeutics or conducting cholesterol crystallization assays must select STHDC for its maximized solubilizing efficiency.
Bile salts are critical absorption enhancers for transmucosal drug delivery (e.g., intranasal epinephrine). While standard STC requires high concentrations (8–15 mg/mL) that risk irreversible ciliary reduction and epithelial damage, STHDC serves as an optimized dihydroxy alternative. Its specific micellar structure facilitates transcellular passage of active pharmaceutical ingredients (APIs) while maintaining a reversible physiological footprint, avoiding the permanent mucosal toxicity associated with excessive STC or highly hydrophobic deoxycholate concentrations [1].
| Evidence Dimension | Mucosal tolerability and absorption enhancement |
| Target Compound Data | Reversible physiological effects at functional enhancer concentrations (3–15 mg/mL) |
| Comparator Or Baseline | High-dose STC (>15 mg/mL) or highly hydrophobic deoxycholates |
| Quantified Difference | STHDC provides the robust absorption enhancement of a dihydroxy conjugate without the irreversible mucosal toxicity linked to generic bile salts. |
| Conditions | Intranasal pharmaceutical formulations and epithelial cell models |
For pharmaceutical procurement, STHDC offers a superior safety margin for non-invasive mucosal drug delivery formulations.
Ideal as an absorption enhancer in intranasal or buccal formulations (e.g., epinephrine sprays) where balancing API permeation with reversible mucosal impact is required [1].
The reagent of choice for in vitro models studying cholesterol crystallization, gallstone dissolution, and micelle-mediated lipid transport due to its specific capacity to lower the cholesterol saturation index [2].
Used when extracting membrane proteins or conducting cytotoxicity studies where the extreme membrane-disrupting effects of taurodeoxycholate (STDC) must be avoided, leveraging STHDC's milder -0.35 hydrophobicity index [3].